molecular formula C11H11N3O3 B14294069 N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide CAS No. 124573-17-7

N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B14294069
CAS No.: 124573-17-7
M. Wt: 233.22 g/mol
InChI Key: TXUDEQARQAIXRN-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring, which is further connected to an acetamide group

Preparation Methods

The synthesis of N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The final product is obtained after purification through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.

    Medicine: The compound’s potential therapeutic properties are explored in preclinical studies. It is evaluated for its efficacy and safety in treating various diseases.

    Industry: In the materials science field, the compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by targeting essential bacterial enzymes. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways.

Comparison with Similar Compounds

N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-Methoxyphenyl)acetamide: This compound lacks the oxadiazole ring and has different chemical properties and applications.

    4-Methoxybenzohydrazide: This precursor compound is used in the synthesis of the target compound and has its own set of applications.

    Oxadiazole derivatives: Other oxadiazole derivatives with different substituents may have varying biological activities and chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

124573-17-7

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C11H11N3O3/c1-7(15)12-11-13-10(17-14-11)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,14,15)

InChI Key

TXUDEQARQAIXRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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